molecular formula C16H16FN3O3 B11468165 5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11468165
M. Wt: 317.31 g/mol
InChI Key: MUXLTPMXJKYANU-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a dimethylpyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group may yield a ketone, while nucleophilic substitution of the fluorophenyl group can result in various substituted derivatives.

Scientific Research Applications

5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16FN3O3/c1-18-12-9-20(7-8-21)14(10-3-5-11(17)6-4-10)13(12)15(22)19(2)16(18)23/h3-6,9,21H,7-8H2,1-2H3

InChI Key

MUXLTPMXJKYANU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCO

Origin of Product

United States

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